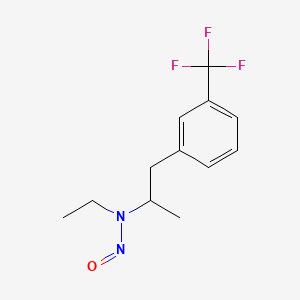

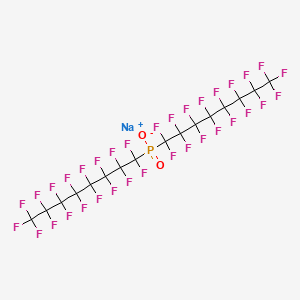

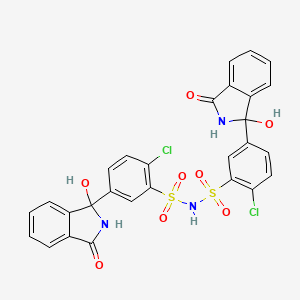

![molecular formula C24H30Cl4N4 B566210 1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane CAS No. 519138-47-7](/img/structure/B566210.png)

1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane is an intermediate in the preparation of ethylidenebisaripiprazole . It has a molecular formula of C24H30Cl4N4 and a molecular weight of 516.332.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Structural and Conformational Analysis

1,1-Dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane, structurally related to insecticide degradation products like DDT, has been analyzed for its crystal and molecular structure. X-ray diffractometry revealed its ethylenic bond distances, twist about the bond, and C–Cl distances, providing insights into its conformational parameters compared with other insecticides (A. De, 1990).

Synthesis of Bis-1,2,4-Triazole Derivatives

New bis-1,2,4-triazole derivatives have been synthesized through the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with certain bis-aldehydes, leading to compounds with potential applications in various fields (O. Bekircan & H. Bektaş, 2006).

Reductive Dechlorination by Eubacterium limosum

The human intestinal bacterium Eubacterium limosum, under anaerobic conditions, can completely transform methoxychlor and DDT, producing metabolites like methoxydichlor and DDD. This suggests its potential role in the metabolic fate of such compounds within the human gut (Y. Yim et al., 2008).

Electron Transfer Retropinacol Reaction

The photoinduced electron transfer retropinacol reaction of certain compounds in chloroform has been studied, revealing insights into the mechanism involving fast dechlorination and fragmentation, which could be relevant for understanding the behavior of similar compounds under UV irradiation (Wei Zhang et al., 1998).

Synthesis of 1,2-bis(3,4-Di: Methyl-Phenyl) Ethane

A methodology for synthesizing 1,2-bis(3,4-di: methyl-phenyl) ethane characterized by high recovery, short reaction time, and mild conditions has been presented, indicating its applicability and potential for further development (W. Rui, 2000).

properties

IUPAC Name |

1-[2,3-dichloro-4-[1-[2,3-dichloro-4-(4-methylpiperazin-1-yl)phenyl]ethyl]phenyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl4N4/c1-16(17-4-6-19(23(27)21(17)25)31-12-8-29(2)9-13-31)18-5-7-20(24(28)22(18)26)32-14-10-30(3)11-15-32/h4-7,16H,8-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVCJMNSRBXFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)N2CCN(CC2)C)Cl)Cl)C3=C(C(=C(C=C3)N4CCN(CC4)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

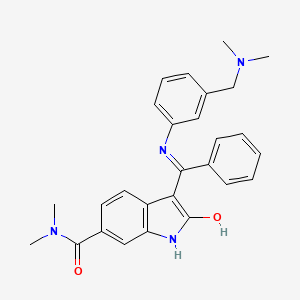

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)